NBD-C12-HPC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NBD-C12-HPC, also known as 2-(12-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)dodecanoyl-1-hexadecanoyl-sn-glycero-3-phosphocholine, is a green-fluorescent analog of dodecanoyl glycerophosphocholine. This compound is primarily used for investigations of lipid trafficking in live cells. It is particularly useful in direct microscopy, fluorescence resonance energy transfer (FRET), and fluorescence recovery after photobleaching (FRAP) techniques .
Mechanism of Action
Target of Action
NBD-C12-HPC, also known as 2-(12-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)dodecanoyl-1-hexadecanoyl-sn-glycero-3-phosphocholine, is a green-fluorescent analog of dodecanoyl glycerophosphocholine . It is primarily used for investigations of lipid trafficking in live cells . The primary targets of this compound are the lipid bilayer membranes of cells .
Mode of Action
this compound interacts with its targets by integrating into the lipid bilayer membranes of cells . The fluorophores in these probes tend to remain buried in the hydrophobic interior of lipid bilayer membranes . In this location, they are sensitive to membrane properties such as lipid fluidity, lateral domain formation, and structural perturbation by proteins, drugs, and other additives .
Biochemical Pathways
this compound is involved in the biochemical pathway of lipid trafficking . It helps in understanding the dynamics of membrane penetration in phosphatidylcholine, providing insights into lipid bilayer structure and behavior. The compound’s interaction with lipid bilayer membranes can affect the lipid fluidity and lateral domain formation, which are crucial for the proper functioning of cells .
Pharmacokinetics
It is known that the compound’s environmental sensitivity can be exploited to probe the ligand-binding sites of fatty acid and sterol carrier proteins . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the lipid bilayer membranes of cells . The compound’s interaction with these membranes can lead to changes in lipid fluidity and lateral domain formation . These changes can affect various cellular processes, including lipid trafficking .
Action Environment
The action of this compound is influenced by the environment within the lipid bilayer membranes of cells . The compound’s fluorescence emission is variable and environmentally dependent . This suggests that factors such as the lipid composition of the membrane, the presence of proteins, drugs, and other additives, and the overall cellular environment can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
NBD-C12-HPC plays a significant role in biochemical reactions, particularly in the context of lipid trafficking in live cells . The fluorophores in this compound tend to remain buried in the hydrophobic interior of lipid bilayer membranes . This location makes them sensitive to membrane properties such as lipid fluidity, lateral domain formation, and structural perturbation by proteins, drugs, and other additives .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It helps in understanding the dynamics of membrane penetration in phosphatidylcholine, providing insights into lipid bilayer structure and behavior. Techniques such as direct microscopy, fluorescence resonance energy transfer (FRET), and fluorescence recovery after photobleaching (FRAP) have all been used with this compound for cell membrane experiments .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the lipid bilayer of cell membranes. The fluorophores in this compound tend to remain buried in the hydrophobic interior of lipid bilayer membranes . This location makes them sensitive to membrane properties such as lipid fluidity, lateral domain formation, and structural perturbation by proteins, drugs, and other additives .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, this compound treatment exhibited significant time-dependent inhibition in certain experiments . This suggests that the compound’s effects can vary based on the duration of exposure.
Metabolic Pathways
This compound is involved in the metabolic pathways related to lipid trafficking in live cells . It helps in understanding the dynamics of membrane penetration in phosphatidylcholine, providing insights into lipid bilayer structure and behavior.
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of its role in lipid trafficking . It is known to interact with the lipid bilayer of cell membranes .
Subcellular Localization
The subcellular localization of this compound is primarily within the lipid bilayer of cell membranes . The fluorophores in this compound tend to remain buried in the hydrophobic interior of lipid bilayer membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NBD-C12-HPC involves the incorporation of a nitrobenzoxadiazole (NBD) fluorophore into the dodecanoyl glycerophosphocholine structure. The reaction typically involves the following steps:
Preparation of NBD-Dodecanoic Acid: The NBD fluorophore is first attached to a dodecanoic acid molecule.
Formation of NBD-Dodecanoyl Chloride: The NBD-dodecanoic acid is then converted to its corresponding acyl chloride.
Acylation of Glycerophosphocholine: The NBD-dodecanoyl chloride is reacted with glycerophosphocholine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The production facilities are equipped with advanced technologies to handle large-scale synthesis while maintaining the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
NBD-C12-HPC primarily undergoes the following types of reactions:
Oxidation: The nitro group in the NBD moiety can undergo oxidation reactions.
Reduction: The nitro group can also be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving the NBD moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further studies in lipid trafficking and membrane dynamics .
Scientific Research Applications
NBD-C12-HPC has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe to study lipid bilayer dynamics and membrane fluidity.
Biology: The compound is employed in cell biology to investigate lipid trafficking and membrane organization.
Medicine: this compound derivatives have shown promise in treating lysosomal storage disorders such as Niemann-Pick disease.
Industry: It is used in the development of fluorescent dyes and probes for various industrial applications
Comparison with Similar Compounds
Similar Compounds
NBD-C6-HPC: A shorter-chain analog that penetrates membranes faster but has different fluorescence properties.
BODIPY-Labeled Phospholipids: These compounds have different spectral properties and are used for similar applications.
Pyrene-Labeled Phospholipids: These compounds are used for studying membrane fusion and lipid mixing .
Uniqueness
NBD-C12-HPC is unique due to its specific fluorescence characteristics and its ability to remain buried in the hydrophobic interior of lipid bilayers. This makes it particularly useful for studying membrane dynamics and lipid trafficking in live cells .
Properties
CAS No. |
105539-26-2 |
---|---|
Molecular Formula |
C42H74N5O11P |
Molecular Weight |
856.05 |
Origin of Product |
United States |
Q1: What is the purpose of using NBD-C12-HPC in the study of magnetic liposomes?
A: this compound is a fluorescently labeled lipid utilized as a tool to investigate the structure and interactions of magnetic liposomes. [, ] In these studies, it primarily serves as a donor fluorophore in Förster Resonance Energy Transfer (FRET) experiments. This technique allows researchers to study the proximity and interaction of molecules by measuring the energy transfer between a donor and acceptor fluorophore.
Q2: How was this compound utilized to confirm the structure of dry magnetic liposomes (DMLs)?
A: The research describes a novel method for synthesizing DMLs, aiming to encapsulate magnetic nanoparticles within two lipid layers. [] To confirm this double-layered structure, this compound was incorporated into the outer lipid layer, while Rhodamine B DOPE, an acceptor fluorophore, was embedded in the inner layer. [] By observing FRET between this compound (donor) and Rhodamine B DOPE (acceptor), researchers could estimate the distance between the two lipid layers, confirming the intended DML structure. An average distance of 3 nm was determined, supporting the successful formation of the double lipid layer surrounding the nanoparticles. []
Q3: How was this compound used to study the interaction between magnetic liposomes and biological membranes?
A: To study the interaction between magnetic liposomes (both aqueous and dry) and biological membranes, giant unilamellar vesicles (GUVs) were used as model membranes. [] this compound, incorporated into the liposome structure, acted as the donor fluorophore. Nile Red, a hydrophobic dye present within the GUVs, served as the acceptor fluorophore. [] The occurrence of FRET between this compound and Nile Red confirmed membrane fusion between the magnetic liposomes and the GUVs. [] This finding is significant because it demonstrates the potential of these magnetic liposome systems to deliver therapeutic agents directly into target cells.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.